

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine chemical properties

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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

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An In-depth Technical Guide to **4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis protocols, and primary applications of **4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine** (DPAP). Identified by its CAS number 89392-03-0, this compound is a critical intermediate in the agrochemical industry, particularly for the synthesis of sulfonylurea herbicides.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis, offering detailed experimental procedures and structured data for practical application.

Core Chemical and Physical Properties

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is typically a white crystalline powder.[1][4] Its high purity is crucial for its role as an intermediate, minimizing by-products in subsequent reactions.[4] The key physical and chemical specifications are summarized below.

Property	Value	Reference
CAS Number	89392-03-0	[5]
Molecular Formula	C ₁₃ H ₁₃ N ₃ O ₄	[5]
Molecular Weight	275.26 g/mol	[5]
Appearance	White Crystalline Powder	[1][4]
Melting Point	118.0 to 122.0 °C	[2]
Boiling Point	250 °C (Predicted at 101.3 kPa)	[2]
Density	1.317 ± 0.06 g/cm ³ (Predicted)	[2]
Purity	≥98%	[4][6]
Water Content	≤0.5%	[4]
Residue on Ignition	≤0.2%	[4]

Spectral Data

The structural identity of **4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine** is confirmed through standard analytical techniques. The following table summarizes its characteristic spectral data.

Technique	Data	Reference
¹ H NMR	(400 MHz, DMSO-d ₆): δ 7.65 (s, 1H), 7.42-7.40 (m, 2H), 7.18-7.14 (m, 3H), 5.80 (s, 1H), 3.96 (s, 6H)	[5]
ESI-MS	m/z: 276.1 (M+1)	[5]

Synthesis and Experimental Protocols

The synthesis of **4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine** typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate in the presence of a base.^[5]^[7] Several protocols have been documented, varying in solvent, base, and catalyst to optimize yield and purity.

Experimental Protocol 1: Synthesis in Acetonitrile

This method utilizes triethylamine as a base in an acetonitrile solvent.

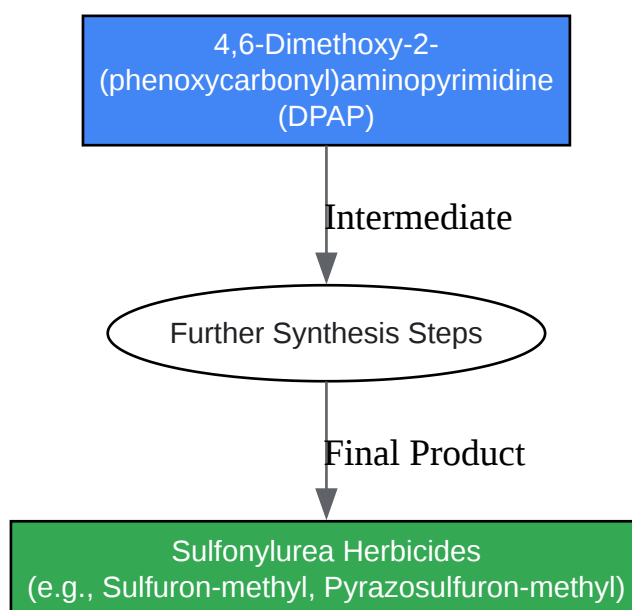
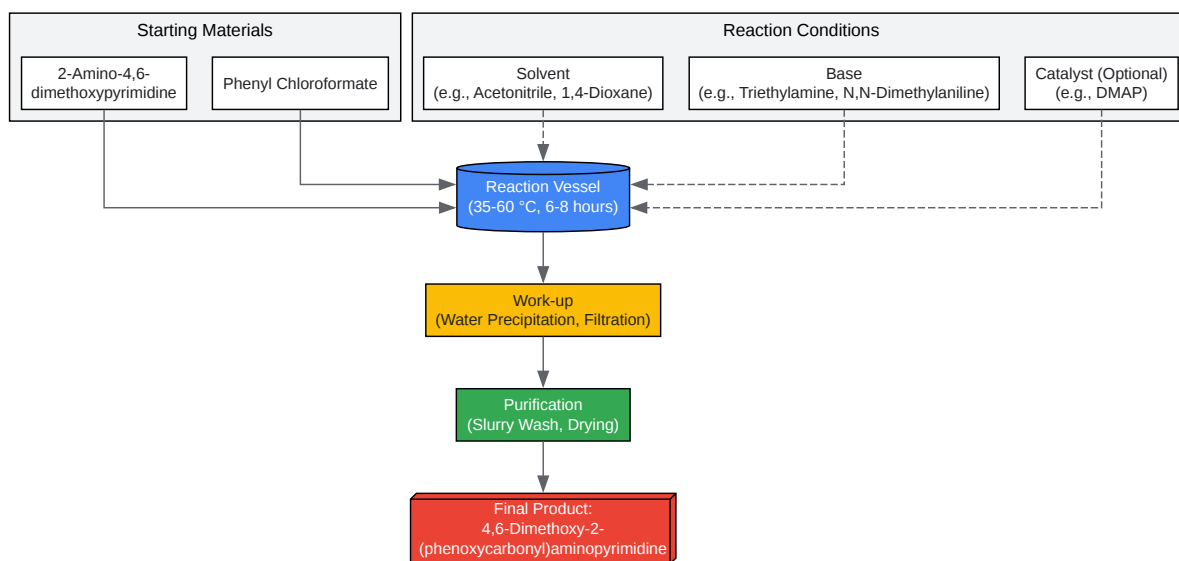
- **Reaction Setup:** To a stirred solution of 2-amino-4,6-dimethoxypyrimidine (1 g, 6.45 mmol) in acetonitrile (10 mL), add triethylamine (0.85 g, 8.40 mmol) at room temperature.^[5]
- **Addition of Reagent:** Slowly add phenyl chloroformate (1.31 g, 8.37 mmol) dropwise to the mixture.^[5]
- **Reaction Conditions:** Heat the reaction mixture to 60 °C and maintain stirring for 6 hours.^[5]
- **Work-up and Isolation:** After completion, cool the mixture to room temperature and dilute it with water (6 mL). The precipitated solid is collected by filtration and dried under a vacuum to yield the final product.^[5]
 - Yield: 1.48 g (83%).^[5]

Experimental Protocol 2: Synthesis with DMAP Catalyst

This improved method employs a catalyst to enhance reaction efficiency and allows for milder conditions.

- **Reaction Setup:** In a 5000 mL flask, dissolve 2-amino-4,6-dimethoxypyrimidine (500.0 g, 3.23 mol) in 1500 mL of a solvent such as 1,4-dioxane or dimethyl carbonate.^[7]
- **Addition of Base and Catalyst:** Add N,N-dimethylaniline (640 mL, 4.8 mol) and 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst (7.8 g for 1,4-dioxane solvent).^[7]
- **Addition of Reagent:** Stir the mixture well and slowly add phenyl chloroformate (750 g, 4.80 mol), ensuring the reaction temperature does not exceed 40 °C.^[7]
- **Reaction Conditions:** Stir the mixture at 35 °C for 7-8 hours.^[7]

- Work-up and Purification: Slowly add 1500 mL of water to precipitate the product. The crude solid is filtered and can be further purified by slurrying in a 50% or 70% solution of the reaction solvent. The final product is obtained after filtration and drying.^[7]
 - Yield: 91-94% with purity >99%.^[7]



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